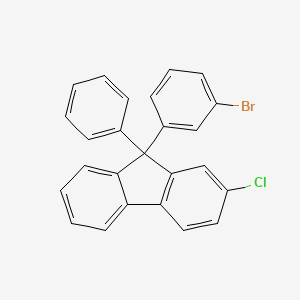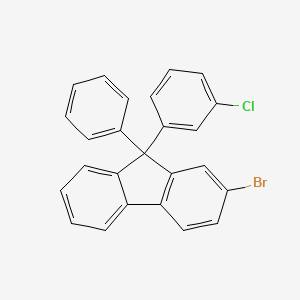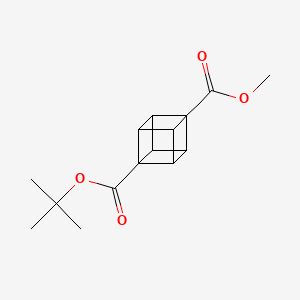
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C15H18O4 It belongs to the cubane family, which is known for its unique cubic structure
Preparation Methods
The synthesis of 1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate typically involves multiple steps. One common method starts with the preparation of cubane-1,4-dicarboxylic acid, which is then esterified with tert-butyl alcohol and methyl alcohol under acidic conditions to yield the final product
Chemical Reactions Analysis
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying the properties of cubane derivatives.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with enhanced stability and efficacy.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate involves its interaction with molecular targets through its cubic structure. The rigid framework of the cubane core imparts high bond strength and metabolic stability, making it an ideal bioisostere for benzene rings . This stability allows it to maintain its activity in various chemical and biological environments.
Comparison with Similar Compounds
1-(tert-Butyl) 4-methyl cubane-1,4-dicarboxylate can be compared with other cubane derivatives and bioisosteres of benzene:
Dimethyl cubane-1,4-dicarboxylate: Similar in structure but with two methyl groups instead of tert-butyl and methyl groups.
Cubane-1,4-dicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.
Bicyclo[1.1.1]pentane derivatives: These compounds also serve as bioisosteres for benzene rings but have a different ring structure.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl cubane-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-13(2,3)19-12(17)15-8-5-9(15)7-10(15)6(8)14(5,7)11(16)18-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXKLFUEFYGJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243219.png)


![5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B8243247.png)
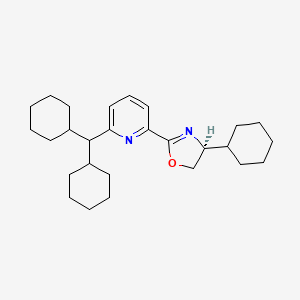
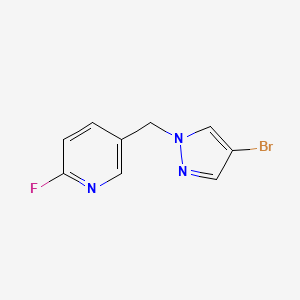

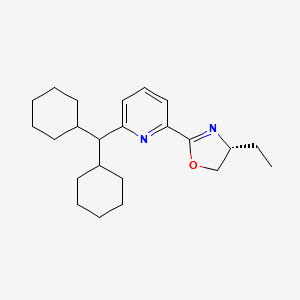
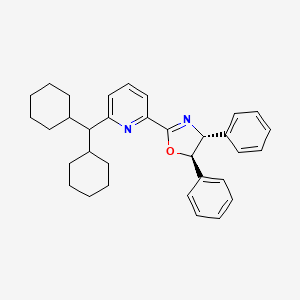
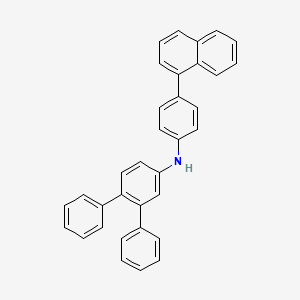
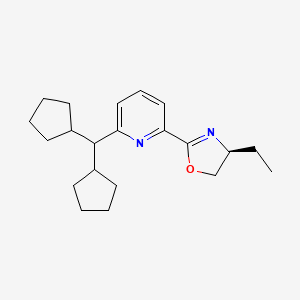
![4,4,5,5-Tetramethyl-2-(4-phenylspiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B8243316.png)
